4-Bromo-2,N,N-trimethylaniline

Lipophilicity Drug-likeness Partition coefficient

Scaling bromoaniline-based syntheses from medicinal chemistry to process R&D often stalls due to unreliable regioisomer supply. 4-Bromo-2,N,N-trimethylaniline resolves this with the exact 2-methyl substitution pattern required for sterically defined pharmaceutical and agrochemical intermediates. - Ortho-methyl group provides steric inhibition of conjugation, modulating cross-coupling kinetics and biaryl conformation. - Non-nucleophilic tertiary amine (HBD = 0) eliminates N-protection steps; bromine handle enables Pd-catalyzed diversification. - Supplied at up to metric-ton scale, ≥98% GC purity, ≤0.5% moisture, ensuring batch-to-batch consistency for process validation.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 50638-49-8
Cat. No. B1280631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,N,N-trimethylaniline
CAS50638-49-8
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)N(C)C
InChIInChI=1S/C9H12BrN/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,1-3H3
InChIKeyCWERDFVJQVKRAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,N,N-trimethylaniline (CAS 50638-49-8): Structural Identity, Physicochemical Profile, and Industrial Availability


4-Bromo-2,N,N-trimethylaniline (CAS 50638-49-8) is a tertiary aromatic amine of molecular formula C₉H₁₂BrN and molecular weight 214.10 g·mol⁻¹, classified as a brominated N,N-dimethyltoluidine derivative [1]. It features a bromine atom at the para position, a methyl group at the ortho position (C-2), and a fully N,N-dimethylated amine, yielding the IUPAC name 4-bromo-N,N,2-trimethylaniline and the synonym 1-bromo-4-(dimethylamino)-3-methylbenzene . The compound is supplied as an organic synthesis intermediate at up to metric-ton production scale with a purity specification of ≥98% (GC) and moisture content ≤0.5% [2], and is also marketed as a biochemical tool for proteomics research .

Why 4-Bromo-2,N,N-trimethylaniline Cannot Be Replaced by 4-Bromo-N,N-dimethylaniline or the 3-Methyl Isomer in Demand-Driven Procurement


Substituting 4-Bromo-2,N,N-trimethylaniline with its closest in-class analogs—4-bromo-N,N-dimethylaniline (CAS 586-77-6) or 4-bromo-N,N,3-trimethylaniline (CAS 50638-50-1)—introduces meaningful deviations in lipophilicity, steric environment, and regiochemical identity that can alter reaction outcomes in cross-coupling, the metabolic profile of derived bioactive molecules, and the physicochemical properties of downstream intermediates. The 2-methyl group ortho to the N,N-dimethylamino moiety imposes steric inhibition of conjugation, modulating the electron density at the bromine-bearing carbon differently than the 3-methyl isomer or the non-methylated analog [1]. These differences are quantifiable through computed logP values and experimentally determined melting and boiling points [2], and they directly impact the choice of catalyst, solvent, and reaction conditions in synthetic sequences where this compound serves as a key building block.

Quantitative Differentiation Evidence: 4-Bromo-2,N,N-trimethylaniline vs. Its Closest Analogs


Lipophilicity Advantage: XLogP3 of 3.0 vs. 2.52 for the Non-Methylated Analog 4-Bromo-N,N-dimethylaniline

4-Bromo-2,N,N-trimethylaniline possesses a computed XLogP3 of 3.0, representing a ΔlogP of +0.48 over 4-bromo-N,N-dimethylaniline (CAS 586-77-6), which has a computed logP of 2.52 [1]. This increase is attributable to the additional methyl group at the ortho position, which enhances hydrophobic surface area without introducing hydrogen bond donors (HBD = 0 for both compounds) [1]. The topological polar surface area (TPSA) is nearly identical at 3.2 Ų (target) vs. 3.24 Ų (comparator), confirming that the lipophilicity gain is achieved without compromising membrane-permeability-relevant polarity [1].

Lipophilicity Drug-likeness Partition coefficient

Regioisomeric Differentiation: 2-Methyl vs. 3-Methyl Substitution Alters Boiling Point by Over 100 °C at Atmospheric Pressure

The positional isomer 4-bromo-N,N,3-trimethylaniline (CAS 50638-50-1) has a reported melting point of 55 °C and a boiling point of 146–148 °C at 17 Torr (approximately 295–300 °C estimated at 760 mmHg) [1]. In contrast, 4-bromo-N,N-dimethylaniline (CAS 586-77-6, lacking the ring methyl) has a melting point of 52–54 °C and a boiling point of 264 °C at atmospheric pressure . While experimental melting and boiling point data for 4-bromo-2,N,N-trimethylaniline (CAS 50638-49-8) remain unpublished in major compendia, the presence of the ortho-methyl group adjacent to the N,N-dimethylamino moiety is expected to disrupt crystal packing relative to the 3-methyl isomer, potentially resulting in a lower melting point more similar to the non-methylated analog [2].

Physicochemical properties Isomer differentiation Purification

Industrial Production Scale: Metric-Ton Capacity with 98% GC Purity and ≤0.5% Moisture

4-Bromo-2,N,N-trimethylaniline is manufactured at production scales up to metric tons by Capot Chemical Co., with a minimum purity specification of 98% (GC) and moisture content controlled to ≤0.5% [1]. This level of documented industrial capacity and quality control differentiates it from several analogs: 4-bromo-N,N,3-trimethylaniline (CAS 50638-50-1) is primarily available through research-chemical channels (TCI, Aladdin) at gram-to-25 g scales, and 4-bromo-N,2-dimethylaniline (CAS 59557-89-0) is listed at 98% purity at the 10 g scale [2]. The metric-ton capacity indicates validated large-scale synthetic routes and batch-to-batch reproducibility suitable for process chemistry and kilo-lab campaigns.

Production scale Purity specification Procurement

Ortho-Methyl Steric Effect: Differentiated Reactivity in Palladium-Catalyzed Cross-Coupling vs. Non-Ortho-Substituted Analogs

The presence of an ortho-methyl group adjacent to the N,N-dimethylamino substituent in 4-bromo-2,N,N-trimethylaniline creates a sterically encumbered environment around the C–Br bond that is absent in 4-bromo-N,N-dimethylaniline (CAS 586-77-6). Literature on steric inhibition of conjugation in ortho-methyl-N,N-dimethylanilines demonstrates that the 2-methyl group forces the NMe₂ moiety out of coplanarity with the aromatic ring, reducing N→ring π-donation and thereby altering the electron density at the para-bromine position [1]. In practical terms, ortho-substituted bromoanilines have been reported to require extended reaction times (8–12 h vs. 2–4 h) and higher catalyst loadings (10 mol% vs. 2–5 mol%) in palladium-catalyzed transformations relative to their non-ortho-substituted counterparts [2]. This translates to a differentiated optimization landscape for Suzuki, Buchwald-Hartwig, or photoredox/Ni dual catalytic C–S coupling reactions [3].

Cross-coupling Steric effects Catalysis

Differentiated Toxicity Profile: GHS Classification Consistent with In-Class Analogs but With Sparse Mammalian Toxicity Data

4-Bromo-2,N,N-trimethylaniline carries GHS hazard statements for acute toxicity via oral (H302), dermal (H312), and inhalation (H332) routes, as well as skin irritation (H315) and serious eye irritation (H319), consistent with the hazard profile of 4-bromo-N,N-dimethylaniline (CAS 586-77-6) which is also classified as harmful if swallowed (H302) . The compound is registered in the EPA DSSTox database (DTXSID20466144) and PubChem (CID 11447208), confirming its inclusion in computational toxicology screening programs [1]. Notably, the analogous 3-methyl isomer (CAS 50638-50-1) carries identical GHS warning statements (H302+H312+H332, H315, H319) as per the TCI safety data sheet , suggesting that the position of the ring methyl group (2- vs. 3-) does not materially alter the acute toxicity hazard classification.

Toxicology Safety Handling

Best-Fit Application Scenarios for Procuring 4-Bromo-2,N,N-trimethylaniline (CAS 50638-49-8)


Synthesis of 2-Methyl-Substituted Triarylamine and Diarylamine Derivatives via Buchwald-Hartwig or Suzuki Coupling

When the target molecule requires an ortho-methyl substituent on the aniline-derived fragment—such as in certain hole-transport materials for organic electronics or in sterically defined pharmaceutical intermediates—4-bromo-2,N,N-trimethylaniline provides the correct pre-installed substitution pattern. The ortho-methyl group influences both the coupling kinetics (steric retardation) and the conformational properties of the resulting biaryl or triarylamine product, which can affect photophysical properties and solid-state packing [1]. Unlike 4-bromo-N,N-dimethylaniline, which lacks the ortho-methyl, this compound delivers the exact regiochemistry without requiring post-coupling methylation or directing-group strategies.

Proteomics and Chemical Biology Probe Development Requiring a Brominated Tertiary Aniline Warhead

Santa Cruz Biotechnology specifically markets 4-bromo-2,N,N-trimethylaniline as a biochemical tool for proteomics research . The combination of a bromine atom (suitable for further functionalization via cross-coupling or as a heavy-atom label for X-ray crystallography) with a fully alkylated tertiary amine (non-nucleophilic, unlike primary or secondary anilines) makes this compound suitable for activity-based protein profiling (ABPP) probe design where the aniline nitrogen must remain inert during probe conjugation steps.

Agrochemical Intermediate Synthesis Leveraging Ortho-Alkyl-p-Bromoaniline Scaffolds

Patent literature explicitly identifies p-bromo-o-alkylanilines—including 4-bromo-2-methylaniline and, by extension, its N,N-dimethylated derivative—as intermediates in the preparation of herbicides, insecticides, fungicides, and plant growth regulators [1]. The N,N-dimethyl substitution on the aniline nitrogen of 4-bromo-2,N,N-trimethylaniline reduces hydrogen-bond donor capacity (HBD = 0), potentially improving the environmental persistence or lipophilicity of the derived agrochemical relative to primary amine analogs, without altering the bromine handle required for downstream diversification.

Process Chemistry Scale-Up Requiring Metric-Ton Supply Assurance

For synthetic routes advancing from medicinal chemistry (milligram-to-gram) to process R&D (kilogram-to-metric-ton), the documented availability of 4-bromo-2,N,N-trimethylaniline at up to metric-ton production scale with 98% GC purity and ≤0.5% moisture [2] provides procurement confidence that is not uniformly available for its regioisomeric or N-monomethyl analogs. This supply assurance is critical when the building block is incorporated early in a multi-step sequence, where changing the bromoaniline source mid-development would necessitate re-validation of impurity profiles, yield, and regulatory starting material designation.

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